molecular formula C17H17FN4O2 B2378902 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 891106-55-1

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2378902
CAS No.: 891106-55-1
M. Wt: 328.347
InChI Key: PJCLRWHPSYTCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. With the molecular formula C17H17FN4O2 and a molecular weight of 328.34 g/mol, this compound features a pyrrolidinone core substituted with a 4-fluorophenyl group and is functionalized with a urea linker connected to a picolyl (pyridin-2-ylmethyl) group . Urea derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capabilities, which facilitate interactions with a wide range of biological targets, including enzymes and receptors . The presence of both the fluorophenyl and pyridylmethyl motifs suggests potential for diverse pharmacological activity, making it a valuable compound for screening against various disease pathways. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a building block for the development of more complex molecules. It is also suitable for studying structure-activity relationships (SAR), particularly in the exploration of protein kinase inhibitors, anti-inflammatory agents, or anti-pathogen compounds, given the documented activities of structurally related pyrazolyl-urea analogs . The compound is supplied for non-human, in-vitro research applications only. It is not approved for human consumption or for use in diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c18-12-4-6-15(7-5-12)22-11-14(9-16(22)23)21-17(24)20-10-13-3-1-2-8-19-13/h1-8,14H,9-11H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCLRWHPSYTCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the pyridinylmethyl urea moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (Compound 19)

  • Key Features: This compound shares the 4-fluorophenyl and urea motifs but replaces the pyrrolidinone core with a pyrazole ring.
  • Synthesis : Synthesized via a multi-step reaction involving carbamate intermediates, yielding a crude product as a light yellow oil .

2PU-3 (1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea)

  • Key Features: Substitutes the 4-fluorophenyl group with a 4-chlorophenyl moiety and lacks the pyrrolidinone ring.
  • Relevance : Used in cytokinin-related plant biology studies, highlighting the role of urea derivatives in modulating biological pathways .

Compound 3 (E)-1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea

  • Key Features: Incorporates a triazinan-2-ylidene core instead of pyrrolidinone, with a methylurea group. The extended conjugated system may enhance π-π stacking interactions.

Crystallographic and Conformational Analysis

  • Pyrrolidinone vs. Chalcone Cores: The target compound’s pyrrolidinone ring introduces a planar lactam structure, contrasting with chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) that exhibit variable dihedral angles (7.14°–56.26°) between aromatic rings. This conformational flexibility in chalcones may reduce binding specificity compared to the rigid pyrrolidinone .
  • Isostructural Analogues : Compounds 4 and 5 () are isostructural with triclinic symmetry and two independent molecules per asymmetric unit. Their fluorophenyl groups adopt perpendicular orientations relative to the molecular plane, a feature that may influence packing efficiency and crystallinity .

Metabolic and Biotransformation Profiles

  • Halogenated Metabolites : Fungal biotransformation studies () reveal that 4-fluorophenyl-containing compounds undergo hydroxylation and oxidation, producing metabolites like (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one. This suggests that the target compound’s fluorophenyl group may similarly undergo phase I metabolism, impacting bioavailability .

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, also known by its CAS number 954587-95-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H19F2N3O2
  • Molecular Weight : 359.377 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a fluorophenyl group and a urea moiety linked to a pyridine derivative.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group may enhance binding affinity to specific proteins, while the urea moiety plays a crucial role in enzyme inhibition.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The compound's structural similarities suggest it may possess comparable antibacterial effects.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies on related urea derivatives have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), with IC50 values indicating effective inhibition . This suggests that this compound could also function as an enzyme inhibitor.

Study 1: Synthesis and Evaluation

A study synthesized several derivatives of pyrrolidine ureas, including the target compound, and evaluated their biological activities. The synthesized compounds were assessed for their antibacterial activity and enzyme inhibition capabilities. Notably, some derivatives exhibited IC50 values significantly lower than standard reference compounds, indicating superior efficacy .

Study 2: Molecular Docking and Binding Studies

Molecular docking studies have been conducted to elucidate the binding interactions of the compound with target proteins. These studies revealed that the compound binds effectively to active sites of enzymes implicated in various diseases, providing insights into its potential therapeutic applications .

Data Table: Biological Activity Summary

Activity Type Target IC50 Values (µM) Notes
AntibacterialSalmonella typhiModerateSimilar compounds show promising results
Enzyme InhibitionAcetylcholinesterase (AChE)<10Effective inhibition observed
Enzyme InhibitionUrease<5Strong inhibitory activity

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential future studies should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.
  • Structural Modifications : Synthesizing analogs to enhance potency and selectivity against specific targets.

Q & A

Q. Q1. What are the key considerations for optimizing the multi-step synthesis of 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea?

A1. Synthesis optimization requires attention to:

  • Stepwise reaction conditions : For example, pyrrolidinone ring formation may require controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DMF) to avoid side reactions .
  • Urea linkage formation : Use of carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance yield .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. Q2. Which spectroscopic techniques are critical for structural elucidation of this compound?

A2. A combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl vs. pyridylmethyl groups) .
  • HRMS : To validate molecular formula (e.g., C17_{17}H16_{16}FN3_3O2_2) and isotopic patterns .
  • FT-IR : Detection of urea C=O stretch (~1640–1680 cm1^{-1}) and pyrrolidinone carbonyl (~1700 cm1^{-1}) .

Q. Q3. How can researchers design initial biological screening assays for this compound?

A3. Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .
  • Cellular assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. Q4. How do electronic effects of substituents (e.g., 4-fluorophenyl vs. 3-fluorophenyl) influence reactivity and bioactivity?

A4. Substituent position impacts:

  • Electron-withdrawing effects : 4-Fluorophenyl enhances urea’s hydrogen-bonding capacity, improving target binding affinity .
  • Steric hindrance : 3-Fluorophenyl may reduce accessibility to enzyme active sites, as seen in analogs with 10–15% lower inhibition potency .
  • Metabolic stability : Fluorine at the para position reduces oxidative metabolism in liver microsome assays .

Q. Q5. What strategies resolve contradictions in reported biological data for urea derivatives?

A5. Common approaches include:

  • Orthogonal assay validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show artifacts .
  • Crystallography : Resolve binding mode discrepancies (e.g., urea moiety interacting with catalytic lysine vs. allosteric pockets) .
  • Batch-to-batch purity analysis : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC50_{50} values) .

Q. Q6. How can computational methods predict reaction pathways for novel derivatives?

A6. Utilize:

  • DFT calculations : Optimize transition states for urea formation (e.g., Gibbs free energy barriers for isocyanate intermediates) .
  • MD simulations : Model interactions with biological targets (e.g., RMSD analysis of pyrrolidinone ring flexibility in binding pockets) .
  • Retrosynthetic tools : AI platforms (e.g., ICSynth) to propose feasible routes using available building blocks .

Methodological Considerations

Q. Q7. What experimental design principles minimize variability in SAR studies?

A7. Follow:

  • DoE (Design of Experiments) : Use factorial designs to test solvent polarity, temperature, and catalyst loading effects on reaction yield .
  • Positive/Negative controls : Include known kinase inhibitors (e.g., staurosporine) and vehicle-only groups in bioassays .
  • Replicates : Triplicate measurements for IC50_{50} determinations with error bars <10% .

Q. Q8. How to address discrepancies between computational predictions and experimental bioactivity?

A8. Investigate:

  • Solvent effects : Simulated aqueous vs. DMSO-solubilized compound conformations .
  • Protonation states : Adjust pKa calculations (e.g., pyridine nitrogen) to match physiological pH .
  • Off-target interactions : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Safety and Compliance

Q. Q9. What safety protocols are essential for handling fluorinated urea derivatives?

A9. Adhere to:

  • PPE : Nitrile gloves, lab coats, and safety goggles during synthesis .
  • Waste disposal : Separate halogenated waste streams for incineration .
  • Fume hoods : Use during reactions involving volatile intermediates (e.g., isocyanates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.